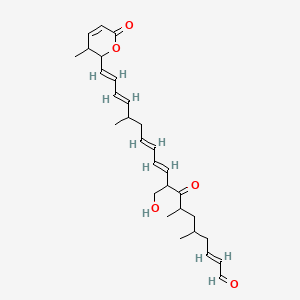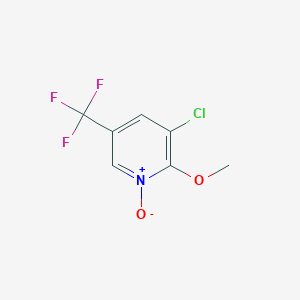
3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine 1-oxide is a chemical compound with the molecular formula C7H5ClF3NO It is a derivative of pyridine, characterized by the presence of chlorine, methoxy, and trifluoromethyl groups attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine 1-oxide typically involves the chlorination and methoxylation of a pyridine derivative. One common method includes the reaction of 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine with an oxidizing agent to introduce the 1-oxide group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to remove the oxide group.
Substitution: The chlorine, methoxy, or trifluoromethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism by which 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine 1-oxide exerts its effects involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar structure but with a fluorine atom instead of a methoxy group.
2-Methoxy-5-(trifluoromethyl)pyridine: Lacks the chlorine atom.
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the methoxy group.
Uniqueness
3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine 1-oxide is unique due to the combination of chlorine, methoxy, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C7H5ClF3NO2 |
|---|---|
分子量 |
227.57 g/mol |
IUPAC名 |
3-chloro-2-methoxy-1-oxido-5-(trifluoromethyl)pyridin-1-ium |
InChI |
InChI=1S/C7H5ClF3NO2/c1-14-6-5(8)2-4(3-12(6)13)7(9,10)11/h2-3H,1H3 |
InChIキー |
IBOLRGYAAUCAFU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=[N+]1[O-])C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate](/img/structure/B12339263.png)
![(2R,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B12339271.png)
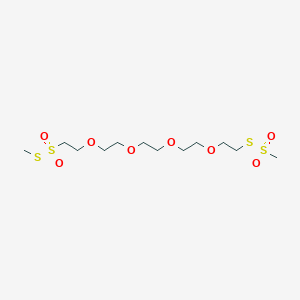
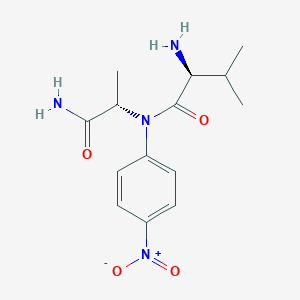

![(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12339288.png)
![2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B12339296.png)
![4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid](/img/structure/B12339299.png)
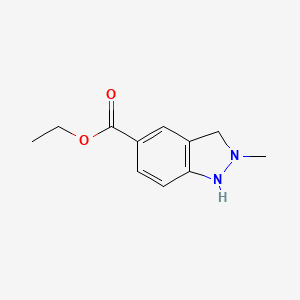
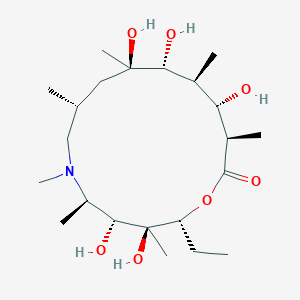
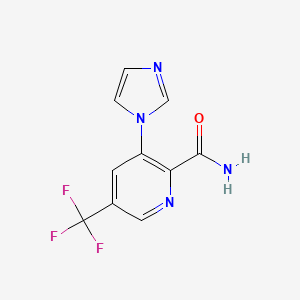
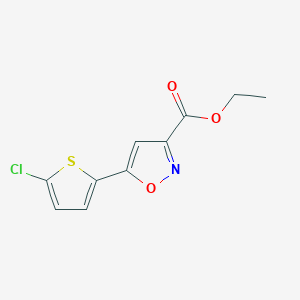
![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)
